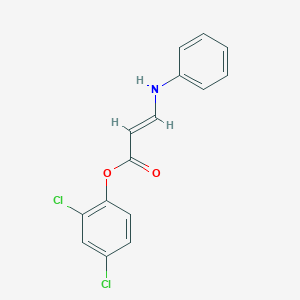
2,4-Dichlorophenyl 3-anilinoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichlorophenyl 3-anilinoacrylate” is a chemical compound with the molecular formula C15H11Cl2NO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,4-Dichlorophenyl 3-anilinoacrylate” consists of 15 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, detailed structural analysis such as bond lengths and angles are not available.Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dichlorophenyl 3-anilinoacrylate” is 308.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available.Applications De Recherche Scientifique
Electrochemical Detection and Environmental Monitoring
A novel approach to the electrochemical detection of 2,4-dichlorophenol, a compound closely related to 2,4-Dichlorophenyl 3-anilinoacrylate, utilizes a ternary composite electrode of diamond, graphene, and polyaniline. This method offers promising applications in environmental monitoring, showcasing enhanced electrochemical properties and antifouling capabilities, which could potentially be adapted for compounds like 2,4-Dichlorophenyl 3-anilinoacrylate (Peleyeju et al., 2017).
Water Treatment and Remediation
Research on the degradation of 2,4-dichlorophenol in aqueous solutions using Fe/Ni nanoparticles supported by polystyrene resin highlights a novel method for removing chlorophenol pollutants. This study suggests a similar potential for the removal of related contaminants, including those associated with 2,4-Dichlorophenyl 3-anilinoacrylate, from water sources (Zhang et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichlorophenyl 3-anilinoacrylate is the protein targets of the evolutionary cycle of Trypanosoma cruzi , a flagellated cell parasite . This includes proteins such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets, particularly the CYP51 receptor, by forming hydrogen interactions that establish a stable complex with the target . This interaction inhibits the normal function of the proteins, thereby affecting the life cycle of the parasite .
Biochemical Pathways
cruzi . This disruption likely affects multiple biochemical pathways, leading to the death of the parasite .
Pharmacokinetics
The pharmacokinetic properties of 2,4-Dichlorophenyl 3-anilinoacrylate are characterized by an alignment between permeability and hepatic clearance . The compound presents low metabolic stability . These factors influence the bioavailability of the compound, which is an important consideration in its therapeutic use .
Result of Action
The result of the action of 2,4-Dichlorophenyl 3-anilinoacrylate is the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, with a lethal concentration 50 (LC50) similar to that of the reference drug, benznidazole .
Action Environment
The action of 2,4-Dichlorophenyl 3-anilinoacrylate can be influenced by various environmental factors. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated lethal dose 50 (LD50) rate >500 mg/kg indicates a low incidence of lethality by ingestion , suggesting that the compound is relatively stable and safe under normal conditions .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-anilinoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c16-11-6-7-14(13(17)10-11)20-15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDHGQIRYPRPTI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 3-anilinoacrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2802253.png)
![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)



![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)
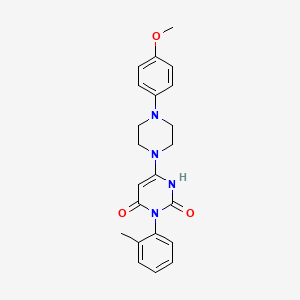
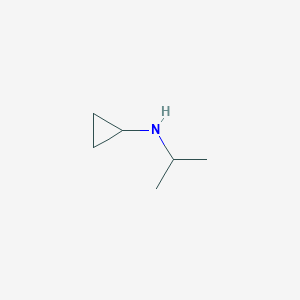

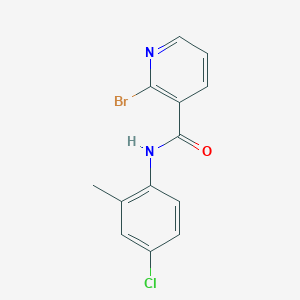
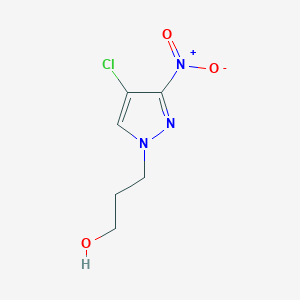
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)
